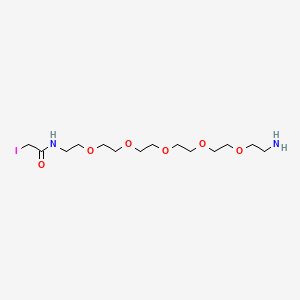

Iodoacetamide-PEG5-NH2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C14H29IN2O6 |

|---|---|

Molekulargewicht |

448.29 g/mol |

IUPAC-Name |

N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-iodoacetamide |

InChI |

InChI=1S/C14H29IN2O6/c15-13-14(18)17-2-4-20-6-8-22-10-12-23-11-9-21-7-5-19-3-1-16/h1-13,16H2,(H,17,18) |

InChI-Schlüssel |

JZHKKPBRCHOTMC-UHFFFAOYSA-N |

Kanonische SMILES |

C(COCCOCCOCCOCCOCCNC(=O)CI)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Iodoacetamide-PEG5-NH2: A Versatile Tool in Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Iodoacetamide-PEG5-NH2 is a heterobifunctional crosslinker that plays a crucial role in modern biopharmaceutical research and development. Its unique chemical architecture, featuring a thiol-reactive iodoacetamide (B48618) group and a versatile primary amine, connected by a flexible pentaethylene glycol (PEG) spacer, enables the precise and efficient conjugation of diverse biomolecules. This guide provides a comprehensive overview of the applications, experimental considerations, and underlying principles of utilizing this compound in scientific research.

Core Applications in Bioconjugation

The primary utility of this compound lies in its ability to covalently link molecules. The iodoacetamide moiety selectively reacts with the sulfhydryl groups of cysteine residues in proteins and peptides under mild conditions, forming a stable thioether bond. The terminal primary amine can then be used for subsequent conjugation reactions with molecules containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates.

Proteolysis Targeting Chimeras (PROTACs)

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. They consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. This compound can serve as a component of the linker, covalently attaching to a cysteine residue on the target protein ligand, while its amine group is used to connect to the E3 ligase ligand.

Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, this compound can be employed in the development of Antibody-Drug Conjugates (ADCs). By reacting with cysteine residues on an antibody, this linker can be used to attach a cytotoxic drug. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.

Protein Labeling and Surface Modification

This compound is also a valuable tool for general protein labeling and surface modification. The amine handle can be used to attach a variety of molecules, including:

-

Fluorophores: For tracking and imaging proteins in cells and tissues.

-

Biotin: For affinity purification and detection using streptavidin-based systems.

-

Other small molecules and drugs: For creating novel bioconjugates with specific functionalities.

-

Solid supports: For immobilizing proteins for various assays and applications.

Key Chemical Properties and Specifications

To ensure reproducible and successful conjugation experiments, it is essential to understand the chemical and physical properties of this compound.

| Property | Value |

| Chemical Formula | C14H29IN2O6 |

| Molecular Weight | 448.30 g/mol |

| Spacer Arm Length | 21.7 Å |

| Reactive Groups | Iodoacetamide, Primary Amine |

| Reactivity of Iodoacetamide | Thiol groups (cysteine) |

| Reactivity of Amine | NHS esters, isothiocyanates, etc. |

Experimental Protocols

The following sections provide generalized protocols for common applications of this compound. It is important to note that optimal reaction conditions may vary depending on the specific molecules being conjugated and should be determined empirically.

General Protocol for Protein Labeling with this compound

This protocol outlines the basic steps for labeling a protein with this compound.

-

Protein Preparation:

-

Dissolve the protein in a suitable buffer at a concentration of 1-5 mg/mL. The buffer should be free of primary amines and thiols. A phosphate (B84403) buffer (pH 7.2-7.5) is commonly used.

-

If the protein does not have free cysteine residues, it may be necessary to reduce disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Subsequent removal of the reducing agent is crucial before adding the iodoacetamide reagent.

-

-

Reagent Preparation:

-

Immediately before use, dissolve this compound in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

-

Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight in the dark.

-

-

Purification:

-

Remove excess, unreacted this compound using dialysis, size-exclusion chromatography, or spin filtration.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS) or spectrophotometry.

-

Two-Step Chemoenzymatic Conjugation of Antibody Fragments

A more advanced application involves the chemoenzymatic conjugation of antibody fragments (Fabs) using a thiol-PEG-amine linker.[4] This method provides a uniform and site-specific conjugation.

-

Enzymatic Modification:

-

A specific peptide tag is introduced onto the Fab fragment.

-

Transglutaminase is used to enzymatically conjugate a thiol-PEG-amine linker to the peptide tag.

-

-

Thiol-Reactive Conjugation:

-

The free thiol group on the PEG linker is then available to react with a molecule containing a thiol-reactive group, such as a maleimide (B117702) or iodoacetamide. This allows for the attachment of reporter molecules or drugs.

-

Visualizing the Processes

The following diagrams illustrate the key chemical reactions and workflows involving this compound.

References

Iodoacetamide-PEG5-NH2: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Iodoacetamide-PEG5-NH2 is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, proteomics, and drug development. Its structure features a reactive iodoacetamide (B48618) group at one end and a primary amine at the other, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer of five units. This unique architecture allows for the covalent conjugation of molecules to cysteine residues in proteins and the subsequent attachment of other molecules or biomolecules via the amine terminus. This guide provides an in-depth overview of the chemical properties, reactivity, and common applications of this compound, complete with experimental protocols and visual workflows to aid researchers in its effective utilization.

Core Chemical Properties

A clear understanding of the fundamental chemical properties of this compound is crucial for its successful application in experimental design. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C14H29IN2O6 | [1] |

| Molecular Weight | 448.29 g/mol | [2] |

| Appearance | To be determined (typically a solid) | [1] |

| Purity | >98% (typical) | [1] |

| Solubility | Soluble in DMSO (e.g., 5 mg/mL) | [2] |

| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry, dark. Long term (months to years): -20°C. | [1] |

Reactivity and Bioconjugation

The utility of this compound as a linker is primarily defined by the reactivity of its terminal functional groups: the iodoacetamide and the primary amine.

Iodoacetamide Group: Thiol-Reactive Moiety

The iodoacetamide group is a well-established functional group for the specific alkylation of sulfhydryl (thiol) groups, most notably those found in the side chains of cysteine residues in proteins.[3] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated thiolate anion of a cysteine residue attacks the carbon atom bearing the iodine, leading to the formation of a stable thioether bond and the displacement of iodide.

Key Reaction Parameters:

-

Optimal pH: The reaction of iodoacetamide with thiols is most efficient at a slightly alkaline pH, typically in the range of 8.0 to 9.0. At this pH, a significant portion of the thiol groups are deprotonated to the more nucleophilic thiolate form, facilitating the reaction.

-

Selectivity and Side Reactions: While highly selective for cysteines at the optimal pH, iodoacetamide can exhibit off-target reactivity under certain conditions. At higher pH values or with a large excess of the reagent, alkylation of other nucleophilic amino acid residues such as lysine, histidine, and methionine can occur.[4] The N-terminal amine of a protein can also be a target for alkylation.[5][6]

-

Reaction Rate: The reaction is generally rapid, often reaching completion within 30-60 minutes at room temperature when performed in the dark.

-

Stability: Iodoacetamide and its derivatives are light-sensitive and solutions should be prepared fresh and protected from light to prevent degradation.[4]

Amine Group: Versatile Conjugation Handle

The terminal primary amine (-NH2) of the PEG spacer provides a versatile handle for a wide range of subsequent conjugation chemistries. This allows for the attachment of various payloads, including small molecule drugs, fluorescent dyes, biotin (B1667282), or other proteins. Common reactions involving the amine group include:

-

Amide Bond Formation: Reaction with activated carboxylic acids (e.g., NHS esters) or carboxylic acids in the presence of coupling agents (e.g., EDC, HATU) to form stable amide bonds.

-

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates, respectively.

-

Reductive Amination: Reaction with aldehydes or ketones to form an intermediate imine, which is then reduced to a stable amine linkage.

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a valuable tool in several areas of drug development and biomedical research.

PROTAC (Proteolysis-Targeting Chimera) Synthesis

This compound is frequently utilized as a linker in the synthesis of PROTACs.[2][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2] In this context, the iodoacetamide moiety can be used to covalently attach the PROTAC to a cysteine residue on the target protein, while the amine end of the linker is coupled to a ligand for an E3 ligase.

Antibody-Drug Conjugate (ADC) Development

In the field of ADCs, this compound can be used to link cytotoxic drugs to antibodies. Cysteine residues, either naturally occurring or engineered into the antibody structure, can be targeted with the iodoacetamide group. The amine group can then be used to attach the drug payload. The PEG spacer in this application can enhance the solubility and pharmacokinetic properties of the resulting ADC.

Protein Labeling and Proteomics

The thiol-reactive nature of the iodoacetamide group makes this molecule suitable for labeling proteins with various tags for visualization or quantification. For example, the amine group can be conjugated to a fluorophore for fluorescence microscopy or to biotin for affinity purification and detection. In quantitative proteomics, isotopically labeled versions of similar iodoacetamide-based reagents are used to differentially label cysteine-containing peptides from different samples for mass spectrometry analysis.

Experimental Protocols

The following are generalized protocols for common applications of this compound. Researchers should optimize these protocols for their specific proteins and molecules of interest.

Protocol 1: Protein Alkylation with this compound

This protocol describes the labeling of cysteine residues in a protein with this compound.

Materials:

-

Protein of interest containing at least one cysteine residue.

-

Reduction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM DTT or TCEP).

-

Alkylation buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

This compound.

-

Quenching solution (e.g., 1 M DTT or L-cysteine).

-

Desalting column or dialysis membrane for purification.

Procedure:

-

Protein Reduction (if necessary): If the protein contains disulfide bonds, they must first be reduced to free thiols. Dissolve the protein in the reduction buffer to a final concentration of 1-5 mg/mL. Incubate at 37°C for 1 hour.

-

Buffer Exchange: Remove the reducing agent by buffer exchange into the alkylation buffer using a desalting column or dialysis. This step is critical as the reducing agent will react with the iodoacetamide.

-

Alkylation Reaction: Prepare a stock solution of this compound in DMSO immediately before use. Add a 10- to 20-fold molar excess of this compound to the protein solution. Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

-

Quenching: Stop the reaction by adding a quenching solution to a final concentration of 10-20 mM to react with any excess iodoacetamide. Incubate for 15 minutes.

-

Purification: Remove excess reagent and byproducts by buffer exchange into a suitable storage buffer using a desalting column or dialysis.

-

Characterization: Confirm the conjugation using techniques such as SDS-PAGE (which will show a mass shift), mass spectrometry, or by detecting the introduced amine group.

Protocol 2: PROTAC Synthesis via Amide Bond Formation

This protocol outlines the synthesis of a PROTAC by first reacting the amine group of this compound with a carboxylic acid-functionalized E3 ligase ligand, followed by conjugation to a cysteine-containing target protein.

Step 1: Coupling of E3 Ligase Ligand to this compound

Materials:

-

E3 ligase ligand with a carboxylic acid handle.

-

This compound.

-

Peptide coupling reagents (e.g., HATU, HOBt).

-

Organic base (e.g., DIPEA).

-

Anhydrous DMF.

-

HPLC for purification.

Procedure:

-

Dissolve the E3 ligase ligand-COOH (1 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2-3 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, purify the product (E3 Ligand-PEG5-Iodoacetamide) by preparative HPLC.

Step 2: Conjugation to Target Protein

Procedure:

-

Follow the protein alkylation protocol described in Protocol 1 , using the purified E3 Ligand-PEG5-Iodoacetamide conjugate in place of this compound.

-

Characterize the final PROTAC-protein conjugate by mass spectrometry to confirm the covalent attachment.

Visualizing Workflows

Diagrams are essential for understanding complex experimental workflows. The following sections provide Graphviz (DOT language) scripts to visualize key processes involving this compound.

PROTAC Synthesis and Mechanism of Action

Caption: Workflow of PROTAC synthesis and its mechanism of action.

Experimental Workflow for Protein Labeling

Caption: Step-by-step workflow for protein labeling.

Conclusion

This compound is a powerful and versatile bifunctional linker that enables the precise and efficient conjugation of molecules to proteins and other biomolecules. Its well-defined chemical properties and predictable reactivity make it an invaluable tool for researchers in drug discovery, proteomics, and various other areas of chemical biology. By understanding the principles outlined in this guide and carefully optimizing the provided protocols, scientists can effectively harness the potential of this compound to advance their research goals.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.cn [medchemexpress.cn]

An In-depth Technical Guide to Iodoacetamide-PEG5-NH2: Structure, Properties, and Application in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Iodoacetamide-PEG5-NH2, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical structure, molecular properties, and its application in the synthesis of these novel therapeutic agents. This document will further explore the experimental protocols for PROTAC synthesis and evaluation, alongside a discussion of the key signaling pathways amenable to this technology.

This compound: Core Properties

This compound is a heterobifunctional linker featuring a reactive iodoacetamide (B48618) group at one end and a primary amine at the other, connected by a 5-unit polyethylene (B3416737) glycol (PEG) spacer. The iodoacetamide moiety is a well-established alkylating agent that readily and specifically reacts with the thiol group of cysteine residues under physiological conditions, forming a stable thioether bond. The terminal amine group provides a convenient handle for conjugation to other molecules, typically an E3 ubiquitin ligase ligand, through standard amide bond formation or other amine-reactive chemistries. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 448.29 g/mol | |

| Chemical Formula | C14H29IN2O6 | [1] |

| IUPAC Name | N-(17-amino-3,6,9,12,15-pentaoxaheptadecyl)-2-iodoacetamide | [1] |

| SMILES Code | O=C(NCCOCCOCCOCCOCCOCCN)CI | [1] |

| Purity | Typically >98% | [1] |

The Role of this compound in PROTAC Technology

PROTACs are innovative heterobifunctional molecules that hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs). A PROTAC consists of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.

This compound serves as a versatile linker, particularly for targeting POIs that can be covalently engaged. The iodoacetamide group allows for the specific attachment of the PROTAC to a cysteine residue on the target protein, a strategy often employed for kinases and other proteins with reactive cysteines in or near their active sites. This covalent linkage can enhance the potency and duration of action of the PROTAC. The amine terminus of the linker is then utilized to attach the E3 ligase ligand, completing the PROTAC structure.

The overall mechanism of action for a PROTAC synthesized using this linker is depicted in the signaling pathway diagram below.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a generic PROTAC using this compound and for the subsequent evaluation of its protein degradation activity.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a two-step process:

-

Conjugation of the Cysteine-Reactive Warhead to the Linker: The iodoacetamide group of the linker reacts with a cysteine residue on the warhead.

-

Coupling of the E3 Ligase Ligand: The terminal amine of the linker-warhead conjugate is then coupled to a carboxylic acid-functionalized E3 ligase ligand via amide bond formation.

Caption: General workflow for PROTAC synthesis.

Protocol 1: Synthesis of a PROTAC via Thiol-Alkylation and Amide Coupling

-

Step 1: Conjugation of Cysteine-Reactive Warhead to this compound

-

Dissolve the cysteine-containing warhead (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or a mixture of DMF and a buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Add this compound (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS. The reaction should be protected from light.

-

Upon completion, the reaction mixture containing the warhead-linker conjugate can be used directly in the next step or purified by preparative HPLC if necessary.

-

-

Step 2: Amide Coupling to E3 Ligase Ligand

-

To the solution containing the warhead-linker conjugate (1.0 equivalent) from Step 1, add the E3 ligase ligand containing a carboxylic acid (1.2 equivalents).

-

Add a peptide coupling agent such as HATU (1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the crude PROTAC is purified by preparative HPLC to yield the final product.

-

Evaluation of PROTAC-induced Protein Degradation

The efficacy of a synthesized PROTAC is primarily assessed by its ability to induce the degradation of the target protein in a cellular context. Western blotting is a standard technique for this purpose.

Caption: Workflow for Western blot analysis.

Protocol 2: Western Blot for PROTAC-Induced Degradation

-

Cell Culture and PROTAC Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.[2]

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2]

-

-

Protein Quantification:

-

Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[2]

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel for separation by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[2]

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control for each sample.[2]

-

Signaling Pathways Targeted by PROTACs

PROTAC technology has shown immense promise in targeting proteins involved in various disease-related signaling pathways that have been traditionally considered "undruggable." The use of covalent warheads, facilitated by linkers like this compound, has been particularly effective in targeting specific mutant forms of oncoproteins.

Two prominent examples of signaling pathways being actively investigated with PROTACs are the KRAS and EGFR pathways, which are frequently dysregulated in cancer.

KRAS Signaling Pathway

Mutations in the KRAS gene are among the most common drivers of human cancers. The development of covalent inhibitors targeting the KRAS G12C mutation has been a significant breakthrough. PROTACs are now being developed to degrade this and other KRAS mutants, offering a potential strategy to overcome acquired resistance to inhibitors. A PROTAC could be designed with a warhead that covalently binds to KRAS G12C, linked via this compound to an E3 ligase ligand.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another key target in oncology. Mutations in EGFR can lead to its constitutive activation and drive tumor growth. While EGFR tyrosine kinase inhibitors (TKIs) are effective, resistance often develops. PROTACs that degrade mutant EGFR offer a promising alternative or complementary therapeutic approach. A cysteine-reactive warhead targeting a specific EGFR mutant could be incorporated into a PROTAC using this compound to induce its degradation.

Conclusion

This compound is a valuable chemical tool for the synthesis of covalent PROTACs. Its well-defined structure, bifunctional nature, and the specific reactivity of the iodoacetamide group with cysteine residues make it a powerful linker for the development of targeted protein degraders. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this technology in their own research endeavors. As the field of targeted protein degradation continues to evolve, the strategic use of versatile linkers like this compound will undoubtedly play a crucial role in the design of next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis and Purity of Iodoacetamide-PEG5-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Iodoacetamide-PEG5-NH2, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker critical in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the key processes to facilitate understanding and replication.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with a commercially available Boc-protected amino-PEG derivative. This strategy ensures selective functionalization of the termini. The overall synthetic scheme involves the iodoacetylation of one terminus followed by the deprotection of the Boc-protected amine at the other terminus.

A plausible and commonly employed synthetic route begins with Boc-NH-PEG5-OH. The hydroxyl group is first converted to an iodoacetamide (B48618) functional group. Subsequently, the Boc protecting group is removed under acidic conditions to yield the final product, this compound.

A more direct approach involves the reaction of a diamino-PEG with an iodoacetylating agent. However, this method risks di-substitution and may require more rigorous purification to isolate the desired mono-functionalized product.

A preferred and more controlled synthetic pathway is the iodoacetylation of a mono-Boc-protected PEG amine, followed by deprotection of the amine group. This method offers better control over the final product's structure.

Experimental Protocol: Synthesis of Iodoacetamide-PEG5-NH-Boc

This protocol details the synthesis of the intermediate, Iodoacetamide-PEG5-NH-Boc, from Boc-NH-PEG5-CH2CH2-NH2.

Materials:

-

Boc-NH-PEG5-CH2CH2-NH2

-

Iodoacetic anhydride (B1165640)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Dissolve Boc-NH-PEG5-CH2CH2-NH2 (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.5 eq) to the solution and stir at room temperature.

-

In a separate flask, dissolve iodoacetic anhydride (1.2 eq) in anhydrous DCM.

-

Add the iodoacetic anhydride solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Iodoacetamide-PEG5-NH-Boc as a pure product.

Experimental Protocol: Deprotection of Boc-NH-PEG5-Iodoacetamide

This protocol describes the final step to yield this compound.

Materials:

-

Iodoacetamide-PEG5-NH-Boc

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

Dissolve Iodoacetamide-PEG5-NH-Boc (1.0 eq) in DCM.

-

Add trifluoroacetic acid (10-20 eq) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and neutralize with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

The product can be further purified by precipitation from a minimal amount of DCM by the addition of cold diethyl ether, or by preparative reversed-phase HPLC.

Purification and Purity Analysis

The purity of this compound is crucial for its intended applications. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity, often coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) due to the lack of a strong UV chromophore in the PEG backbone.

Purification Method: Preparative Reversed-Phase HPLC

Instrumentation and Conditions:

| Parameter | Value |

| Column | C18 or C8 preparative column |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | A linear gradient from 5% to 95% B over 30 minutes |

| Flow Rate | 10-20 mL/min |

| Detection | UV at 214 nm (for amide bond) and/or ELSD/CAD |

| Injection Volume | Dependent on column loading capacity |

Procedure:

-

Dissolve the crude product in a minimal amount of the initial mobile phase composition.

-

Filter the sample solution through a 0.45 µm filter.

-

Inject the sample onto the equilibrated preparative HPLC system.

-

Collect fractions corresponding to the main product peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product as a TFA salt. If the free amine is required, a subsequent neutralization and extraction step is necessary.

Purity Analysis Method: Analytical HPLC

Instrumentation and Conditions:

| Parameter | Value |

| Column | C18 or C8 analytical column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A linear gradient from 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | ELSD (Nebulizer: 30 °C, Evaporator: 50 °C, Gas Flow: 1.5 L/min) or CAD |

| Injection Volume | 5-10 µL |

Characterization

The structural integrity of the synthesized this compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic peaks for the PEG backbone, the iodoacetamide group, and the terminal amine.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~3.85 | s | -CH₂-I |

| ~3.64 | s | -O-CH₂-CH₂-O- (PEG backbone) |

| ~3.55 | t | -CH₂-NH-C(O)- |

| ~2.90 | t | -CH₂-NH₂ |

| ~2.75 | br s | -NH₂ |

¹³C NMR (100 MHz, CDCl₃): The carbon NMR will further confirm the structure.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -C(O)- |

| ~70.5 | -O-CH₂-CH₂-O- (PEG backbone) |

| ~41 | -CH₂-NH-C(O)- |

| ~40 | -CH₂-NH₂ |

| ~-5 | -CH₂-I |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the final product.

| Parameter | Value |

| Ionization Mode | Positive |

| Expected [M+H]⁺ | ~449.12 g/mol |

Visualizing the Workflow and Logic

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

An In-depth Technical Guide to the Iodoacetamide-PEG5-NH2 Reaction with Cysteine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical reaction between Iodoacetamide-PEG5-NH2 and cysteine residues. It covers the core mechanism, reaction kinetics, potential side reactions, and detailed experimental protocols. Furthermore, it explores the primary application of this bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Core Reaction Mechanism: S-Alkylation of Cysteine

The fundamental reaction between iodoacetamide (B48618) and the thiol group (-SH) of a cysteine residue is a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, the sulfur atom of the cysteine thiol acts as a nucleophile, attacking the electrophilic carbon atom of the iodoacetamide that is bonded to iodine. This results in the formation of a stable thioether bond and the displacement of iodide as a leaving group.[1][2] The polyethylene (B3416737) glycol (PEG) linker and the terminal amine group (NH2) of the this compound molecule do not directly participate in the reaction with cysteine but are crucial for its application as a bifunctional linker, for instance, in the synthesis of PROTACs.[3]

The reaction is highly dependent on the pH of the solution. The thiol group of cysteine has a pKa value typically in the range of 8.0-9.0. For the reaction to proceed efficiently, the thiol group needs to be in its deprotonated, thiolate anion (S-) form, which is a much stronger nucleophile. Therefore, the reaction is optimally carried out at a pH between 7.5 and 8.5.[4] At this pH, a sufficient concentration of the thiolate anion is present to react with the iodoacetamide.

Below is a diagram illustrating the S-alkylation of a cysteine residue by this compound.

Caption: S-alkylation of Cysteine by this compound.

Quantitative Data

| Parameter | Condition | Observation | Reference |

| Optimal pH | 8.0 - 8.5 | The rate of reaction increases with pH as the thiol group deprotonates to the more nucleophilic thiolate anion. | [4] |

| Temperature | Room Temperature to 37°C | Increasing the temperature generally increases the reaction rate. | [4] |

| Reaction Time | 30 minutes to 2 hours | The reaction typically goes to completion within this timeframe under optimal conditions. | [4] |

| Selectivity | High for Cysteine | Iodoacetamide is highly selective for cysteine residues at neutral to slightly basic pH. | [5] |

| Side Reactions | Alkaline pH (>8.5) | At higher pH, reactivity with other nucleophilic residues such as lysine, histidine, and the N-terminus can occur. | [6][7] |

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins with this compound and its subsequent use in the synthesis of a PROTAC.

Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to a cysteine-containing protein.

Materials:

-

Protein of interest (POI) with at least one accessible cysteine residue.

-

This compound

-

Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.0.

-

Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Quenching Reagent: 2-Mercaptoethanol (B42355) or DTT.

-

Desalting column or dialysis cassette for purification.

Procedure:

-

Protein Preparation:

-

Dissolve the POI in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the cysteine residues are in a disulfide bond, reduction is necessary. Add a 10-fold molar excess of DTT or TCEP and incubate at 37°C for 1 hour.

-

Remove the reducing agent using a desalting column or dialysis.

-

-

Labeling Reaction:

-

Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.

-

Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching:

-

Add a quenching reagent (e.g., 2-mercaptoethanol or DTT) to a final concentration of 10-20 mM to react with any unreacted this compound.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove the excess labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.

-

-

Characterization:

-

Confirm the conjugation and determine the labeling efficiency using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or SDS-PAGE analysis.[8]

-

PROTAC Synthesis using the Labeled Protein

This protocol describes the synthesis of a PROTAC by conjugating the this compound-labeled protein to a ligand for an E3 ubiquitin ligase.

Materials:

-

This compound-labeled protein (from protocol 3.1).

-

E3 ligase ligand with a reactive group (e.g., an NHS ester) for coupling to the amine group of the PEG linker.

-

Coupling Buffer: 0.1 M sodium bicarbonate, pH 8.0-8.5.

-

Purification system (e.g., HPLC).

Procedure:

-

Conjugation Reaction:

-

Dissolve the E3 ligase ligand in a suitable organic solvent.

-

Add the E3 ligase ligand solution to the labeled protein solution in the coupling buffer. A 5- to 10-fold molar excess of the ligand is typically used.

-

Incubate the reaction for 2-4 hours at room temperature.

-

-

Purification:

-

Purify the resulting PROTAC molecule using an appropriate method, such as affinity chromatography or HPLC, to remove unreacted ligand and protein.

-

-

Validation:

-

Confirm the identity and purity of the synthesized PROTAC using mass spectrometry and other analytical techniques.

-

Application in Targeted Protein Degradation: PROTACs

This compound is a valuable tool in the development of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][9] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the proteasome.[10]

The this compound molecule serves as a versatile linker. The iodoacetamide group allows for covalent attachment to a cysteine residue on the target protein or a ligand that binds to the target protein. The terminal amine group on the PEG linker provides a handle for conjugation to the E3 ligase ligand. The PEG5 linker itself offers improved solubility and pharmacokinetic properties to the final PROTAC molecule.[5]

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.

Caption: Catalytic Cycle of PROTAC-mediated Protein Degradation.

Experimental Workflow for PROTAC Development

The development and validation of a PROTAC involves a multi-step workflow, from initial design to cellular activity assessment.

References

- 1. lcms.labrulez.com [lcms.labrulez.com]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Iodoacetamide-PEG5-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Iodoacetamide-PEG5-NH2, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding these properties is paramount for ensuring the reproducibility of experimental results and the successful formulation of novel therapeutics.

Core Characteristics of this compound

This compound is a heterobifunctional linker composed of three key components:

-

An iodoacetamide (B48618) group , which is a reactive moiety that forms a stable thioether bond with sulfhydryl groups, primarily found on cysteine residues in proteins.[1][2]

-

A hydrophilic polyethylene (B3416737) glycol (PEG) chain with five ethylene (B1197577) glycol units. The PEG spacer enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible bridge between conjugated molecules.[3][4][]

-

A terminal primary amine (-NH2) group , which serves as a versatile nucleophilic handle for conjugation to various electrophilic groups, such as NHS esters or carboxylic acids (after activation).

This molecule is predominantly used as a PEG-based PROTAC linker for the synthesis of PROTACs, which are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6][7][8][9][10]

Solubility Profile

The solubility of this compound is influenced by both the hydrophilic PEG chain and the chemical properties of its terminal functional groups. While the PEG component significantly enhances water solubility compared to non-PEGylated linkers, quantitative data is often solvent-specific.[4]

Table 1: Quantitative Solubility Data

| Compound | Solvent | Concentration | Notes |

|---|---|---|---|

| This compound | DMSO | 5 mg/mL (11.15 mM) | Requires sonication. Hygroscopic DMSO can negatively impact solubility; use of newly opened DMSO is recommended.[6][8] |

| Iodoacetamide (Parent Compound) | Water | 100 mg/mL (540.66 mM) | Requires sonication.[11] |

| Iodoacetamide (Parent Compound) | DMSO | 100 mg/mL (540.66 mM) | Requires sonication.[11] |

| Iodoacetamide-PEG3-azide (Related Compound) | DMSO | 100 mg/mL (258.94 mM) | Requires sonication.[7] |

| Iodoacetamide-PEG3-azide (Related Compound) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.47 mM) | For in vivo formulations.[7] |

Stability Profile

The stability of this compound is primarily dictated by the iodoacetamide functional group, which is susceptible to degradation. Proper storage and handling are crucial to maintain its reactivity and prevent the formation of undesired by-products.

Table 2: Stability and Storage Recommendations

| Parameter | Recommendation / Observation | Rationale / Notes |

|---|---|---|

| Solid-State Storage | Store at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[12] | Protects from thermal degradation. |

| Keep dry and protected from light.[12][13] | The iodoacetamide group is light-sensitive and susceptible to hydrolysis.[13][14] | |

| Solution Stability | Prepare solutions immediately before use.[13][14] | Iodoacetamide in solution is unstable and can hydrolyze.[14] |

| For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[7] | Aliquoting is recommended to avoid repeated freeze-thaw cycles. | |

| pH Sensitivity | Optimal pH for thiol reaction is 8.0-9.0.[2][13] | Ensures deprotonation of the cysteine's sulfhydryl group for efficient nucleophilic attack. |

| At alkaline pH, reactivity with other residues (lysine, histidine, N-termini) increases.[13][14][15][16] | Reaction becomes less specific for cysteines. | |

| The rate of alkylation is significantly slower at acidic or neutral pH.[15][17] |

| Chemical Incompatibilities | Avoid strong acids, strong alkalis, and strong oxidizing/reducing agents.[18] | These can degrade the molecule or lead to non-specific reactions. |

Experimental Protocols

Protocol for Solubility Assessment

Objective: To determine the maximum solubility of this compound in a solvent of interest.

Materials:

-

This compound

-

Anhydrous, research-grade solvent (e.g., DMSO, Water, PBS)

-

Vortex mixer

-

Bath sonicator

-

Analytical balance and microcentrifuge tubes

Methodology:

-

Weigh out a precise amount (e.g., 1 mg) of this compound into a pre-weighed microcentrifuge tube.

-

Add a small, calculated volume of the solvent to achieve a high target concentration (e.g., 20 mg/mL).

-

Vortex the mixture vigorously for 2 minutes.

-

If the solid is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes. Gentle heating may also be applied if the compound's stability at elevated temperatures is not a concern.[7]

-

Visually inspect the solution for any remaining particulate matter against a dark background.

-

If the solid is fully dissolved, the solubility is at least the current concentration. You can repeat from step 1 with a higher starting amount.

-

If the solid is not fully dissolved, add a known volume of solvent stepwise, vortexing and sonicating after each addition, until the solid completely dissolves.

-

Calculate the final concentration (in mg/mL and mM) to determine the solubility.

Protocol for Cysteine Alkylation in Proteins

Objective: To alkylate cysteine residues in a protein sample to prevent disulfide bond formation, typically prior to mass spectrometry analysis.

Materials:

-

Protein sample in a suitable buffer (e.g., 200 mM ammonium (B1175870) bicarbonate, pH 8.0).

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

This compound.

-

Incubator or heat block.

Methodology:

-

Reduction: To the protein sample, add the reducing agent to a final concentration of 5-10 mM (for DTT) or 5 mM (for TCEP). Incubate at 55-60°C for 1 hour to reduce all disulfide bonds.

-

Alkylation Preparation: Immediately before use, prepare a fresh solution of this compound in the reaction buffer.[13][14] A common stock concentration is 375 mM.[14] Protect this solution from light.

-

Alkylation Reaction: Cool the protein sample to room temperature. Add the this compound solution to the sample to achieve a final concentration approximately 2-3 times the concentration of the reducing agent (e.g., 15-30 mM).

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature in complete darkness.[13]

-

Quenching (Optional): The reaction can be quenched by adding a small amount of a thiol-containing reagent like DTT or β-mercaptoethanol to consume any excess iodoacetamide.

-

The alkylated protein sample is now ready for downstream processing, such as buffer exchange, proteolytic digestion, or analysis.

Visualizing Mechanisms and Workflows

The PROTAC Mechanism

This compound serves as a linker to construct PROTAC molecules. The resulting PROTAC forms a ternary complex between a target protein and an E3 ubiquitin ligase, hijacking the cell's ubiquitin-proteasome system for targeted protein degradation.

Caption: The PROTAC mechanism of action for targeted protein degradation.

Proteomics Sample Preparation Workflow

The iodoacetamide moiety is crucial for alkylating cysteine residues during sample preparation for mass spectrometry. This step, known as "capping," prevents the re-formation of disulfide bonds after reduction, ensuring accurate protein identification and characterization.

Caption: A typical workflow for protein sample preparation using alkylation.

References

- 1. benchchem.com [benchchem.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]

- 4. interchim.fr [interchim.fr]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. Iodoacetamide-PEG5-NH2_TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medkoo.com [medkoo.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound|MSDS [dcchemicals.com]

An In-depth Technical Guide to the Safe Handling of Iodoacetamide-PEG5-NH2 for Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetamide-PEG5-NH2 is a heterobifunctional chemical compound increasingly utilized in the field of targeted protein degradation. As a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, it plays a crucial role in the synthesis of molecules designed to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of the safety, handling, and experimental considerations for this compound to ensure its safe and effective use in research and drug development settings.

Chemical and Physical Properties

This compound is characterized by an iodoacetamide (B48618) group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal amine group. The iodoacetamide moiety is a reactive group that readily forms a stable thioether bond with the sulfhydryl group of cysteine residues in proteins. The PEG linker enhances solubility and provides spatial separation between the two ends of a PROTAC molecule, while the amine group allows for conjugation to a target protein ligand.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H29IN2O6 |

| Molecular Weight | 448.29 g/mol |

| Appearance | To be determined |

| Solubility | Soluble in DMSO |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark place. |

Safety and Hazard Information

According to the Material Safety Data Sheet (MSDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The toxicological properties of the compound have not been fully investigated, and therefore, it should be handled with caution, assuming it may have similar hazards to other iodoacetamide-containing compounds. Iodoacetamide itself is a known alkylating agent and is considered toxic and corrosive.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life |

| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |

Handling and Personal Protective Equipment (PPE)

Due to its potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE) and Handling Precautions

| Category | Specification | Handling Precaution |

| Engineering Controls | Certified chemical fume hood or biological safety cabinet | All handling of the solid compound and solutions should be performed in a well-ventilated area to minimize inhalation exposure. |

| Eye Protection | Chemical splash goggles | Wear at all times to prevent eye contact. |

| Hand Protection | Nitrile gloves | Wear compatible chemical-resistant gloves. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | Wear appropriate protective clothing to prevent skin contact. |

| Respiratory Protection | NIOSH-approved respirator | A fit-tested respirator should be used if there is a risk of generating dust or aerosols. |

First Aid Measures

In case of accidental exposure, immediate action is crucial.

Table 4: First Aid Measures for this compound

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately. |

Experimental Protocols and Workflows

This compound is primarily used as a linker in the synthesis of PROTACs. The iodoacetamide group serves as a reactive handle to covalently attach the linker to a cysteine residue on a protein of interest ligand or an E3 ligase ligand.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following diagram illustrates a generalized workflow.

Caption: General workflow for synthesizing a PROTAC molecule.

Experimental Protocol for Protein Alkylation

The iodoacetamide group of the linker reacts with cysteine residues. The following is a general protocol for the alkylation of a protein with an iodoacetamide-containing compound.

-

Protein Preparation : Dissolve the cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0).

-

Reduction (Optional) : If the cysteine residues are in disulfide bonds, they need to be reduced first. Add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and incubate at room temperature.

-

Alkylation : Add a molar excess of the iodoacetamide-containing compound (e.g., this compound conjugated to a ligand) to the protein solution. The reaction should be carried out in the dark to prevent the formation of iodine.

-

Incubation : Incubate the reaction mixture at room temperature for 1-2 hours.

-

Quenching : Quench the reaction by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to react with the excess iodoacetamide.

-

Purification : Remove the excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Signaling Pathway: PROTAC Mechanism of Action

PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to degrade a specific target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The process begins with the PROTAC molecule simultaneously binding to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules from an E2 conjugating enzyme to the POI, marking it for degradation. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can go on to induce the degradation of multiple POI molecules.

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Avoid release to the environment.

Conclusion

This compound is a valuable tool in the development of novel therapeutics based on targeted protein degradation. A thorough understanding of its chemical properties, potential hazards, and proper handling procedures is essential for ensuring the safety of laboratory personnel and the integrity of experimental results. By following the guidelines outlined in this technical guide, researchers can confidently and safely utilize this compound to advance their scientific endeavors.

References

The Core Function of PEG Linkers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biopharmaceutical development, the covalent attachment of Polyethylene Glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, stands as a cornerstone technology. PEG linkers, the molecular bridges that facilitate this conjugation, are critical in enhancing the therapeutic efficacy and safety of a wide array of biologics, including proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles.[1] This in-depth technical guide delves into the fundamental principles of bioconjugation utilizing PEG linkers, exploring their core chemistries, quantitative effects on bioconjugate properties, and detailed experimental protocols.

Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer that imparts several advantageous properties to a therapeutic molecule upon conjugation.[1] The primary objectives of PEGylation are to improve a drug's pharmacokinetic and pharmacodynamic profile, ultimately leading to enhanced therapeutic outcomes.[1]

Key Benefits of PEGylation:

-

Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs, making them more amenable to intravenous administration.[1]

-

Increased Stability: PEG chains can sterically hinder the approach of proteolytic enzymes, thereby protecting the conjugated molecule from degradation and increasing its stability in biological environments.[1]

-

Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its rate of renal clearance, leading to a longer circulation time in the bloodstream.[1]

-

Reduced Immunogenicity: PEG linkers can mask antigenic epitopes on the surface of a therapeutic protein, diminishing the likelihood of an immune response.[1]

-

Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation can result in more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing and improved patient compliance.[1]

The Chemistry of Bioconjugation with PEG Linkers

The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical strategies that target specific functional groups on the molecule of interest. The choice of conjugation chemistry is dictated by the available reactive groups on the target molecule and the desired characteristics of the final bioconjugate.

Commonly Targeted Functional Groups on Proteins:

-

Amines (e.g., lysine (B10760008) residues, N-terminus): Due to the abundance of lysine residues on the surface of most proteins, their ε-amino groups are the most frequently targeted sites for PEGylation.[1]

-

Thiols (e.g., cysteine residues): Cysteine residues, being less abundant than lysines, offer a more specific site for PEGylation, allowing for greater control over the stoichiometry and location of PEG attachment.[1]

-

Carboxylic Acids (e.g., aspartic acid, glutamic acid, C-terminus): These groups can also be targeted for conjugation, providing additional options for site-specific modification.[1]

Types of PEG Linkers:

PEG linkers are available in various architectures to suit different bioconjugation needs:

-

Linear PEG Linkers: These are straight-chain polymers with one or two reactive functional groups. They are the most common type of PEG linker and are valued for their simple and predictable behavior.[2]

-

Branched PEG Linkers: These linkers feature multiple PEG arms extending from a central core. This structure provides a greater shielding effect, which can further enhance stability and reduce immunogenicity.[2]

-

Cleavable PEG Linkers: These linkers are designed with a chemically labile bond that can be broken under specific physiological conditions, such as the acidic environment of a tumor or the reducing environment within a cell. This allows for the controlled release of a therapeutic payload at the target site.[3]

-

Non-Cleavable PEG Linkers: These linkers form a stable, permanent bond between the PEG and the target molecule. The drug is released upon the degradation of the antibody backbone within the lysosome.[4]

Quantitative Impact of PEG Linkers on Bioconjugate Properties

The properties of a PEGylated bioconjugate are significantly influenced by the characteristics of the PEG linker, particularly its molecular weight and length. The following tables summarize quantitative data from various studies, illustrating these effects.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |

| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |

| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |

| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |

| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[5] |

Table 2: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

| PEG Linker Length | Linker-Payload | Average DAR |

| PEG2 | Val-Cit-PABC | 3.9 |

| PEG8 | Val-Cit-PABC | 2.4 |

| PEG12 | Val-Ala-PABC | 3.0 |

| PEG12 | Val-Cit-PABC | 2.7 |

| The length of the PEG spacer can influence the efficiency of the conjugation reaction, thereby affecting the final drug-to-antibody ratio (DAR). The interplay between the linker's hydrophilicity and steric hindrance can lead to different optimal PEG lengths for different conjugation chemistries and drug-linker payloads. |

Table 3: Impact of Mini-PEG Spacer Length on Receptor Binding Affinity

| PEG Linker Length | IC50 (nM) | Target Receptor |

| PEG2 | 3.1 ± 0.2 | GRPR |

| PEG3 | 3.9 ± 0.3 | GRPR |

| PEG4 | 5.4 ± 0.4 | GRPR |

| PEG6 | 5.8 ± 0.3 | GRPR |

| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This suggests that for certain receptor-ligand interactions, a shorter, more constrained linker may be beneficial.[5] |

Table 4: Effect of PEG Molecular Weight on Circulation Half-Life of rhG-CSF

| PEG Molecular Weight (kDa) | Circulation Half-Life (hours) |

| 5 | Not reported |

| 10 | Not reported |

| 20 | Not reported |

| 30 | Significantly longer than 20 kDa |

| A study on N-terminal site-specific PEGylated recombinant human granulocyte colony-stimulating factor (rhG-CSF) showed that increasing the PEG molecular weight from 20 kDa to 30 kDa resulted in a longer in vivo circulation half-life and 60% higher drug bioavailability.[6] |

Experimental Protocols

Detailed methodologies for key PEGylation experiments are provided below to enable replication and further investigation.

Protocol 1: Amine-Specific PEGylation with NHS-Ester PEG Linkers

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG linker to primary amines (e.g., lysine residues) on a protein.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-Ester PEG linker

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Dialysis or size-exclusion chromatography (SEC) equipment for purification

Procedure:

-

Reagent Preparation:

-

Conjugation Reaction:

-

To the protein solution, add the desired molar excess of the PEG NHS Ester stock solution. A 20-fold molar excess is a common starting point.[8] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[7]

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[1][7][8]

-

-

Quenching (Optional):

-

To stop the reaction and quench any unreacted PEG NHS Ester, add a quenching buffer to a final concentration of 10-50 mM. Incubate for 5-15 minutes at room temperature.

-

-

Purification:

-

Characterization:

-

Characterize the purified conjugate for purity, concentration, and degree of PEGylation.

-

Protocol 2: Thiol-Specific PEGylation with Maleimide-PEG Linkers

This protocol outlines the site-specific conjugation of a maleimide-activated PEG linker to a free sulfhydryl group (e.g., from a cysteine residue) on a protein or antibody.

Materials:

-

Thiol-containing protein or antibody solution

-

Maleimide-PEG linker

-

Reaction buffer (e.g., PBS, pH 6.5-7.5, containing 1-10 mM EDTA to prevent disulfide bond formation)

-

(Optional) Reducing agent (e.g., TCEP or DTT)

-

Quenching agent (e.g., free cysteine or N-acetylcysteine)

-

Purification equipment (SEC or dialysis)

Procedure:

-

Protein Preparation (if necessary):

-

If the protein does not have free thiols, disulfide bonds can be selectively reduced to generate them. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[9] If using DTT, it must be removed prior to adding the maleimide-PEG linker.

-

-

Reagent Preparation:

-

Prepare a stock solution of the Maleimide-PEG linker in a suitable solvent (e.g., DMF, DMSO, or water).

-

-

Conjugation Reaction:

-

Quenching:

-

Add a molar excess of a free thiol-containing compound (e.g., N-acetyl cysteine) to quench any unreacted maleimide (B117702) groups.

-

-

Purification:

-

Purify the PEGylated protein from unreacted linker and quenching agent using SEC or dialysis.[10]

-

-

Characterization:

-

Analyze the final conjugate for purity, concentration, and site of PEGylation.

-

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to an antibody (DAR) is a critical quality attribute of an ADC.

A. UV/Vis Spectroscopy:

This method provides an average DAR and relies on the distinct absorbance spectra of the antibody and the payload.[11][12]

Procedure:

-

Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_Ab_) and the drug at its wavelength of maximum absorbance (λ_max_). Also, determine the extinction coefficient of the drug at 280 nm (ε_Drug,280_).[11]

-

Measure Absorbance: Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).[11]

-

Calculate Concentrations:

-

Concentration of Drug (C_Drug) = A_λmax_ / ε_Drug_

-

Concentration of Antibody (C_Ab_) = (A_280_ - (ε_Drug,280_ * C_Drug)) / ε_Ab_

-

-

Calculate DAR:

-

DAR = C_Drug / C_Ab_

-

B. Mass Spectrometry (MS):

LC-MS provides the most detailed information, including the distribution of different drug-loaded species.[11]

Procedure:

-

Sample Preparation: The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation may also be performed.

-

LC-MS Analysis: Analyze the sample using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., SEC-MS for intact analysis or RP-HPLC-MS for reduced analysis).[11]

-

Data Analysis: Deconvolute the mass spectra to obtain the molecular weights of the different ADC species. The number of conjugated drugs is determined from the mass difference between the ADC species and the unconjugated antibody.[11] The average DAR is calculated as a weighted average of the different species.[]

Visualizing Key Processes with PEG Linkers

The following diagrams, generated using Graphviz, illustrate important workflows and pathways involving PEG linkers in bioconjugation.

Conclusion

The strategic use of PEG linkers is a pivotal element in the design and development of advanced biotherapeutics. By carefully selecting the appropriate linker chemistry, length, and architecture, researchers can significantly enhance the solubility, stability, and pharmacokinetic profile of a wide range of biomolecules. This guide provides a foundational understanding of the core principles of PEGylation, supported by quantitative data and detailed experimental protocols, to empower scientists in the rational design of next-generation bioconjugates with improved therapeutic indices. The continued innovation in PEG linker technology will undoubtedly play a crucial role in the future of medicine, enabling the development of safer and more effective treatments for a multitude of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Enhanced circulation half-life of site-specific PEGylated rhG-CSF: optimization of PEG molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 9. biotium.com [biotium.com]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]

Methodological & Application

Site-Specific Cysteine Conjugation with Iodoacetamide-PEG5-NH2: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific conjugation is a critical technology in the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). It allows for the precise attachment of payloads (e.g., cytotoxic drugs, imaging agents, or other functional molecules) to a biologic, resulting in a homogeneous product with a defined drug-to-antibody ratio (DAR) and improved therapeutic index. Cysteine residues, with their nucleophilic thiol groups, are excellent targets for site-specific modification.

Iodoacetamide-PEG5-NH2 is a bifunctional linker that enables the covalent attachment of molecules to cysteine residues on proteins. The iodoacetyl group reacts specifically with the sulfhydryl group of a cysteine via a stable thioether bond, while the terminal amine group provides a handle for the subsequent attachment of a desired payload. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1] This document provides detailed protocols for the site-specific conjugation of this compound to a monoclonal antibody (mAb), focusing on the reduction of interchain disulfide bonds to generate reactive cysteine residues.

Reaction Mechanism

The conjugation of this compound to a cysteine residue proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiolate anion of the cysteine residue attacks the electrophilic carbon of the iodoacetyl group, displacing the iodide leaving group and forming a stable thioether linkage. The reaction is most efficient at a slightly alkaline pH (8.0-8.5), where the cysteine's thiol group is deprotonated to its more reactive thiolate form.[2]

Diagram 1: Reaction Mechanism of Iodoacetamide (B48618) with Cysteine

Caption: SN2 reaction of a protein thiol with this compound.

Experimental Protocols

This section provides a step-by-step guide for the site-specific conjugation of this compound to a monoclonal antibody, such as Trastuzumab, which targets the HER2 receptor. The protocol involves three main stages: antibody preparation and disulfide bond reduction, conjugation, and purification and characterization of the conjugate.

Diagram 2: Experimental Workflow for Cysteine Conjugation

Caption: Workflow for antibody conjugation with this compound.

Protocol 1: Antibody Disulfide Bond Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a stable and effective reducing agent for this purpose.[3][4]

Materials:

-

Monoclonal Antibody (e.g., Trastuzumab) at 5-10 mg/mL

-

Reduction Buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 8.0

-

TCEP solution: 10 mM in water (prepare fresh)

-

Desalting columns (e.g., PD-10 or equivalent)

-

Conjugation Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 8.3

Procedure:

-

Buffer Exchange: Exchange the antibody into the Reduction Buffer using a desalting column or buffer exchange spin filter.

-

TCEP Addition: Add a 10-fold molar excess of TCEP solution to the antibody solution. For example, for an antibody at 1 mg/mL (~6.7 µM), add TCEP to a final concentration of 67 µM.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[5]

-

Removal of Excess TCEP: Immediately after incubation, remove the excess TCEP by buffer exchanging the reduced antibody into the pre-chilled (4°C) Conjugation Buffer using a desalting column. This step is critical to prevent re-oxidation of the thiols and to remove the reducing agent which could react with the iodoacetamide reagent.

-

Protein Concentration: Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Protocol 2: Conjugation with this compound

This protocol details the reaction of the reduced antibody with this compound.

Materials:

-

Reduced monoclonal antibody in Conjugation Buffer

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Solution: 100 mM L-cysteine in water (prepare fresh)

Procedure:

-